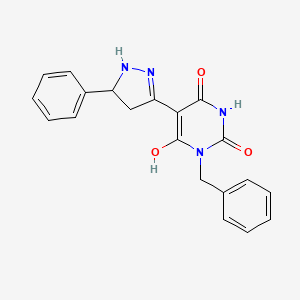![molecular formula C7H11N3OS3 B11331100 2-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11331100.png)
2-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide typically involves the reaction of 5-(propylsulfanyl)-1,3,4-thiadiazole-2-thiol with chloroacetamide under basic conditions. The reaction proceeds through the formation of a thioether linkage between the thiadiazole and the acetamide moieties.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur species.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Mechanism of Action
The mechanism of action of 2-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and disrupting their normal function. The thiadiazole ring is known to mimic the structure of pyrimidine, a component of DNA, which may explain its ability to interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 5-(Propylsulfanyl)-1,3,4-thiadiazole-2-amine
- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives
- N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
Uniqueness
2-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide stands out due to its unique combination of the thiadiazole ring and the acetamide group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H11N3OS3 |
|---|---|
Molecular Weight |
249.4 g/mol |
IUPAC Name |
2-[(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C7H11N3OS3/c1-2-3-12-6-9-10-7(14-6)13-4-5(8)11/h2-4H2,1H3,(H2,8,11) |
InChI Key |
QOVVLKVLPWJLKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-butyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11331030.png)
![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11331040.png)
![N-[4-(dimethylamino)benzyl]-2-methoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11331044.png)

![1-[(4-methylbenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide](/img/structure/B11331065.png)
![Methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11331079.png)
![N-(2-chlorophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11331082.png)
methanone](/img/structure/B11331083.png)
![(5Z)-1-butyl-5-[5-(3,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11331084.png)
![ethyl 4-(4-methylphenyl)-2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11331088.png)
![2-methyl-N-(4-methylphenyl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B11331101.png)
![Ethyl 1-({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B11331103.png)
![N-Benzyl-3-({2-phenylimidazo[1,2-A]pyrazin-3-YL}amino)benzamide](/img/structure/B11331104.png)
